5-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide
Overview
Description
5-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H19FN2O4S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.10495643 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, closely related to the core structure of interest, have demonstrated significant cytotoxic activity against various human cancer cell lines. Compounds synthesized in this study displayed potent cytotoxicity, with specific derivatives inducing apoptosis and cell cycle arrest in cancer cells through upregulation of caspase proteins, suggesting potential as cancer therapeutic agents (Ravichandiran et al., 2019).
Antimicrobial Properties
Sulfonamides containing structural motifs similar to 5-{[(2-fluorophenyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide have been synthesized and evaluated for antimicrobial activity. These studies reveal that certain sulfonamide derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, including Mycobacterium species. This highlights the potential application of such compounds in developing new antimicrobial agents (Krátký et al., 2012).
Proton Exchange Membranes
In the field of materials science, sulfonated poly(arylene ether sulfone)s, structurally related to the sulfonamide of interest, have been investigated for their use as proton exchange membranes in fuel cells. These materials show high proton conductivity and thermal stability, making them promising candidates for energy conversion applications (Kim et al., 2008).
Synthesis and Application in Carbohydrate Chemistry
The use of sulfonamide groups in the synthesis of protected glycosyl donors demonstrates the chemical utility of these moieties in facilitating selective reactions in carbohydrate chemistry. Such methodologies can be instrumental in the synthesis of complex oligosaccharides and glycoconjugates (Spjut et al., 2010).
Properties
IUPAC Name |
5-[(2-fluorophenyl)sulfamoyl]-2-methoxy-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-11(2)19-17(21)13-10-12(8-9-16(13)24-3)25(22,23)20-15-7-5-4-6-14(15)18/h4-11,20H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFOMHXGQDWDEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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